4-Ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Overview
Description
4-Ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (4-ETP) is an organic compound with a variety of applications in scientific research. It is a unique and versatile molecule that has been used in a variety of laboratory experiments to study the biochemical and physiological effects of different compounds.
Scientific Research Applications
1. Use as a Protecting Group in Lithiation Reactions
4-Ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has been studied for its utility in lithiation reactions. Metallation of 1-[2(trimethylsilyl)ethoxy]methyl-1H-pyrazole with n-BuLi followed by reaction with electrophiles leads to 5-substituted derivatives. Deprotection is possible via heating with aqueous ethanolic HCl or treatment with anhydrous tetrabutylammonium fluoride (Fugina, Holzer, & Wasicky, 1992).
2. Antiviral Properties in Pyrazole Derivatives
Research into 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, which are structurally related to this compound, revealed notable antiviral properties. These compounds inhibit the cellular dihydroorotate dehydrogenase (DHODH), an enzyme in the pyrimidine biosynthetic pathway, showing potential as antiviral agents (Munier-Lehmann et al., 2015).
3. Synthesis of Alkynylpyrazoles
A method for synthesizing [2-(trimethylsilyl)ethynyl]pyrazoles involves condensation of hydrazines with enynones derived from bis(trimethylsilyl)acetylene and arylacetyl chlorides. This approach is significant for the chemoselective formation of 5-alkynylpyrazoles, demonstrating the utility of this compound in creating diverse pyrazole derivatives (Pankova et al., 2012).
4. Structural and Spectral Investigations
Structural and spectral investigations of NH-pyrazoles, which include compounds similar to this compound, provide insights into their crystallography and tautomerism. These studies are crucial for understanding the physical and chemical properties of pyrazole derivatives (Cornago et al., 2009).
5. Auxin Activities and Antimicrobial Potential
Research into acylamides with substituted-1H-pyrazole-5-formic acid, related to the core structure of this compound, indicates their potential in auxin activities and antimicrobial applications. Although these activities are not high, the exploration opens avenues for agricultural and medical uses (Yue et al., 2010).
properties
IUPAC Name |
2-[(4-ethynylpyrazol-1-yl)methoxy]ethyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OSi/c1-5-11-8-12-13(9-11)10-14-6-7-15(2,3)4/h1,8-9H,6-7,10H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSZENGMSSYAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C=N1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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